molecular formula C21H18ClFN4O2 B11011302 N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide

Cat. No.: B11011302
M. Wt: 412.8 g/mol
InChI Key: VLVRSACZIZQSSN-UHFFFAOYSA-N
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Description

N-[2-(5-Chloro-1H-indol-3-yl)ethyl]-2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide is a synthetic small molecule with a molecular weight of 412.85 g/mol (C₂₁H₁₈ClFN₄O₂) . Its structure features a 5-chloroindole moiety linked via an ethyl group to an acetamide bridge, which is further connected to a 6-fluoro-2-methyl-4-oxoquinazoline ring. This compound’s design likely targets dual functional domains, combining the indole scaffold’s affinity for kinase or receptor binding with the quinazolinone core’s role in enzyme inhibition (e.g., enoyl-acyl carrier protein reductase (InhA) or antioxidant pathways) .

Properties

Molecular Formula

C21H18ClFN4O2

Molecular Weight

412.8 g/mol

IUPAC Name

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(6-fluoro-2-methyl-4-oxoquinazolin-3-yl)acetamide

InChI

InChI=1S/C21H18ClFN4O2/c1-12-26-19-5-3-15(23)9-17(19)21(29)27(12)11-20(28)24-7-6-13-10-25-18-4-2-14(22)8-16(13)18/h2-5,8-10,25H,6-7,11H2,1H3,(H,24,28)

InChI Key

VLVRSACZIZQSSN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2)F)C(=O)N1CC(=O)NCCC3=CNC4=C3C=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide typically involves multi-step organic reactions. The initial step often includes the preparation of the indole and quinazolinone intermediates. The indole derivative can be synthesized through Fischer indole synthesis, while the quinazolinone derivative can be prepared via cyclization reactions involving anthranilic acid derivatives.

The final coupling step involves the reaction of the indole derivative with the quinazolinone derivative under specific conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the coupling step and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The quinazolinone moiety can be reduced to form dihydroquinazolinone derivatives.

    Substitution: The chloro and fluoro substituents can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Dihydroquinazolinone derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.

    Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide involves its interaction with specific molecular targets. The indole moiety can interact with enzymes and receptors through hydrogen bonding and π-π stacking interactions. The quinazolinone moiety can inhibit specific enzymes by binding to their active sites, thereby modulating their activity. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

(a) 2-(6-Chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide

  • Structure : Shares the 4-oxoquinazolin-3(4H)-yl acetamide core but substitutes the indole-ethyl group with a phenyl ring and replaces fluorine with chlorine at position 4.
  • Activity : Demonstrated potent InhA inhibition (IC₅₀ = 1.2 µM) against Mycobacterium tuberculosis .
  • Key Difference : The absence of the indole moiety and fluorine may reduce selectivity for eukaryotic targets (e.g., anticancer vs. antibacterial) compared to the target compound.

(b) N-(1,3-Dioxoisoindolin-2-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide (1a)

  • Structure : Incorporates a phthalimide group instead of the indole-ethyl chain.
  • Activity : Exhibited moderate antioxidant activity (DPPH radical scavenging: 42% at 100 µM) and predicted blood-brain barrier (BBB) permeability .
  • Key Difference : The phthalimide group enhances antioxidative capacity but may reduce solubility compared to the chloroindole-ethyl substituent in the target compound.

Indole-Containing Analogues

(a) N-(3-Chloro-4-fluorophenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetamide (10j)

  • Structure : Features a 5-methoxy-2-methylindole core with a 4-chlorobenzoyl group and a 3-chloro-4-fluorophenyl acetamide side chain.
  • Activity : Tested for Bcl-2/Mcl-1 dual inhibition (anticancer) but showed low yield (8%) and moderate potency .
  • Key Difference: The methoxy and benzoyl groups may hinder pharmacokinetic properties (e.g., metabolic stability) compared to the simpler ethyl linker and quinazolinone in the target compound.

(b) N-[2-(5-Chloro-1H-indol-3-yl)ethyl]-2-[3-(2-methylpropyl)-4-oxophthalazin-1-yl]acetamide

  • Structure: Replaces the quinazolinone ring with a phthalazine-4-one core and adds an isobutyl group.
  • Key Difference: The phthalazine ring’s planar structure may alter binding kinetics compared to the quinazolinone’s fused bicyclic system.

Heterocyclic Acetamide Derivatives

(a) 2-(4-Methyl-2-oxothiazol-3(2H)-yl)-N-phenylacetamide (2e)

  • Structure: Contains a thiazolone ring instead of quinazolinone.
  • aureus) .

(b) 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides (8a-w)

  • Structure : Combines indole with an oxadiazole-sulfanyl-acetamide scaffold.
  • Activity: Displayed antimicrobial activity (e.g., 8a: MIC = 25 µg/mL against E.
  • Key Difference : The sulfanyl linker and oxadiazole ring prioritize bacterial target interactions over eukaryotic pathways.

Comparative Data Table

Compound Name / ID Core Structure Key Substituents Bioactivity Highlight Physicochemical Properties Reference
Target Compound (Y043-4027) Indole-ethyl + quinazolinone 5-Cl-indole, 6-F-quinazolinone Potential anticancer/antioxidant logP = 2.95; PSA = 58.57 Ų
2-(6-Chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide Quinazolinone + phenyl 6-Cl, phenyl InhA inhibition (IC₅₀ = 1.2 µM) Not reported
N-(1,3-Dioxoisoindolin-2-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide (1a) Quinazolinone + phthalimide Phthalimide Antioxidant (42% DPPH scavenging) Predicted BBB permeability
N-(3-Chloro-4-fluorophenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetamide Indole + benzoyl 5-MeO, 4-Cl-benzoyl Bcl-2/Mcl-1 inhibition (low yield) MP = 192–194°C
2-(4-Methyl-2-oxothiazol-3(2H)-yl)-N-phenylacetamide (2e) Thiazolone + phenyl 4-Me-thiazolone Limited antimicrobial activity MP = 188–191°C

Key Research Findings and Insights

  • Structural-Activity Relationships: The 6-fluoro and 2-methyl groups on the quinazolinone core enhance target selectivity compared to chloro-substituted analogues, as seen in InhA inhibition studies . The indole-ethyl chain improves cell permeability over bulkier substituents (e.g., phthalimide) .
  • Synthetic Challenges: The target compound’s synthesis likely requires multi-step coupling of indole and quinazolinone precursors, similar to methods in and .
  • Contradictions: While highlights antioxidant activity for quinazolinone-phthalimide hybrids, focuses on anticancer targets. This divergence underscores the impact of substituents on biological pathways.

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